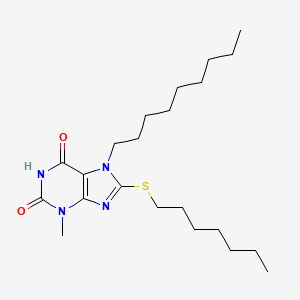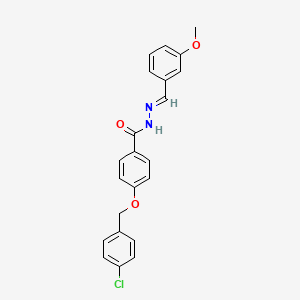![molecular formula C15H15N3O2 B11999331 N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B11999331.png)
N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyridinecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyridinecarbohydrazide is an organic compound that belongs to the class of hydrazones These compounds are characterized by the presence of a hydrazone functional group, which is a nitrogen-nitrogen double bond connected to a carbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyridinecarbohydrazide typically involves the condensation reaction between 4-methoxyacetophenone and isonicotinic acid hydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
Dissolution: Dissolve 4-methoxyacetophenone and isonicotinic acid hydrazide in ethanol.
Heating: Heat the mixture to reflux for several hours.
Cooling: Allow the reaction mixture to cool to room temperature.
Crystallization: Crystals of the product form upon cooling and can be collected by filtration.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of automated reactors, controlled temperature settings, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyridinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives.
科学研究应用
Chemistry
In chemistry, N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyridinecarbohydrazide is used as a ligand in coordination chemistry. It can form complexes with various metal ions, which are studied for their catalytic and electronic properties.
Biology
In biological research, this compound is investigated for its potential as an antimicrobial agent. Studies have shown that hydrazone derivatives can exhibit significant antibacterial and antifungal activities.
Medicine
In medicinal chemistry, N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyridinecarbohydrazide is explored for its potential therapeutic applications. It has been studied for its anticancer properties, as hydrazone derivatives can induce apoptosis in cancer cells.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials. Its ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or catalytic properties.
作用机制
The mechanism by which N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyridinecarbohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This interaction can trigger various cellular pathways, including apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
- 4-Methoxy-N-[(E)-1-(4-methoxyphenyl)ethylidene]aniline
Uniqueness
N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyridinecarbohydrazide is unique due to its specific structural features, such as the pyridine ring and the methoxyphenyl group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other hydrazone derivatives.
This comprehensive overview highlights the significance of N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyridinecarbohydrazide in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound for further research and development.
属性
分子式 |
C15H15N3O2 |
|---|---|
分子量 |
269.30 g/mol |
IUPAC 名称 |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H15N3O2/c1-11(12-6-8-13(20-2)9-7-12)17-18-15(19)14-5-3-4-10-16-14/h3-10H,1-2H3,(H,18,19)/b17-11+ |
InChI 键 |
JFPWOTGEHCXLRL-GZTJUZNOSA-N |
手性 SMILES |
C/C(=N\NC(=O)C1=CC=CC=N1)/C2=CC=C(C=C2)OC |
规范 SMILES |
CC(=NNC(=O)C1=CC=CC=N1)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1H-Benzimidazole, 2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]-](/img/structure/B11999271.png)



![N-(3,4-Dimethoxybenzyl)-N'-(1-{3-[1-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea](/img/structure/B11999317.png)
![1-(3,5-Dimethylpiperidin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11999338.png)
![ethyl 2-{(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11999343.png)
![2,5-Bis(trichloromethyl)hexahydrofuro[3,2-b]furan-3a,6a-diol](/img/structure/B11999348.png)
